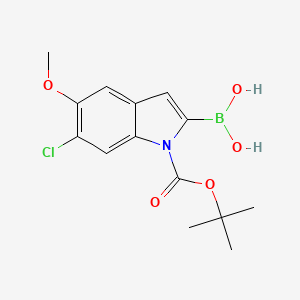

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid

描述

This compound is a boronic acid derivative featuring a 1H-indole scaffold substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a chlorine atom at the 6-position, and a methoxy group at the 5-position. Its molecular formula is C₁₄H₁₈BNO₅, and its IUPAC name is [5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid . The Boc group enhances solubility and stability, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.

属性

IUPAC Name |

[6-chloro-5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-10-7-9(16)11(21-4)5-8(10)6-12(17)15(19)20/h5-7,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXFVLZWKBFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the indole core, which is functionalized with tert-butoxycarbonyl, chlorine, and methoxy groups.

Boronic Acid Introduction: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This step often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl₂.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields.

化学反应分析

Types of Reactions

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction couples the boronic acid with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Employs oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Substituted Indoles: Produced through nucleophilic substitution reactions.

科学研究应用

Synthetic Routes

The synthesis of (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid typically involves the following steps:

- Preparation of the Indole Core : The indole structure is synthesized and subsequently functionalized with tert-butoxycarbonyl, chlorine, and methoxy groups.

- Introduction of the Boronic Acid Group : This is commonly achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

- Purification : Techniques such as column chromatography are employed to isolate the final product in high purity .

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds by coupling aryl or vinyl halides with boronic acids. The presence of the boronic acid group facilitates the formation of carbon-carbon bonds, making it invaluable for synthesizing complex organic molecules .

Building Block for Complex Molecules

The compound serves as a building block in the synthesis of various biologically active molecules due to its ability to undergo further functionalization. Its unique structure allows chemists to modify it for specific applications in drug development .

Drug Discovery

The indole scaffold is prevalent in many pharmacologically active compounds. This compound has been investigated for its potential role in drug discovery due to its ability to enhance binding affinity to biological targets. The boronic acid moiety can participate in reversible covalent interactions with diols, which is crucial for enzyme inhibition and molecular recognition .

Potential Therapeutic Uses

Research indicates that compounds containing indole and boronic acid groups may exhibit anti-cancer properties and other therapeutic effects. They can act on various biological pathways, making them candidates for further investigation in medicinal chemistry .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its ability to facilitate complex chemical reactions makes it a valuable resource for developing new drugs and therapies .

作用机制

The mechanism by which (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 6-Cl and 6-CN substituents decrease electron density at the boronic acid, slowing coupling kinetics compared to unsubstituted indoles. However, the Boc group mitigates steric hindrance, enabling efficient cross-coupling under standard conditions (e.g., Na₂CO₃, argon atmosphere) .

- Positional Isomerism : The 6-Cl analog (target compound) exhibits higher reactivity than its 7-Cl isomer due to reduced steric interference during transmetallation in Suzuki reactions .

- Methoxy Group : The 5-OMe substituent enhances solubility in polar solvents, facilitating purification via column chromatography (ethyl acetate/cyclohexane) .

2.3 Stability and Handling

- The Boc group confers stability against hydrolysis under basic conditions but requires protection from strong acids.

- Chloro-substituted analogs (e.g., 6-Cl, 7-Cl) exhibit greater thermal stability than cyano derivatives, which may degrade under prolonged heating .

2.4 Commercial Availability

- The target compound and its analogs are available from suppliers like ENAO Chemical Co., Ltd. and Huzhou Xinli Borosilicate Pharmaceutical Technology Co., Ltd., typically as custom syntheses with purities ≥95% .

Research Findings and Data

生物活性

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative notable for its applications in organic synthesis and medicinal chemistry. Characterized by a boronic acid group attached to an indole ring, this compound exhibits significant potential in drug discovery, particularly due to the biological activity associated with its indole structure.

- Molecular Formula : C14H17BClNO5

- Molecular Weight : 325.56 g/mol

- CAS Number : 1203844-43-2

The compound features several functional groups, including:

- tert-butoxycarbonyl (Boc) : Enhances stability and solubility.

- Chloro group : Provides sites for nucleophilic substitution.

- Methoxy group : Influences electronic properties and reactivity.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition and molecular recognition processes, making it a candidate for targeting various biological pathways.

Drug Discovery

Research indicates that compounds with indole scaffolds often exhibit pharmacological activities, including:

- Anticancer Activity : Indole derivatives have been linked to the inhibition of cancer cell proliferation. The boronic acid moiety can enhance binding affinity to specific biological targets, facilitating the development of novel anticancer agents.

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential applications in treating diseases where enzyme activity is dysregulated, such as cancer and metabolic disorders.

Case Studies

A review of the literature reveals several studies investigating the biological effects of similar compounds:

- Bortezomib , a known boronic acid derivative, has been successfully used as a proteasome inhibitor in multiple myeloma treatment, showcasing the therapeutic potential of boron-containing compounds .

- Other studies have highlighted the use of indole-based compounds as selective inhibitors for various targets, including carbonic anhydrases and hepatitis C virus genotypes .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1-(tert-butoxycarbonyl)indole-2-boronic acid | Lacks chloro and methoxy groups | Moderate enzyme inhibition |

| (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid | Similar but lacks chlorine | Potential anticancer activity |

The presence of both chlorine and methoxy groups in the target compound enhances its reactivity and specificity toward biological targets compared to similar derivatives.

Synthetic Routes

The synthesis of this compound typically involves:

- Preparation of Indole Core : Functionalization with tert-butoxycarbonyl, chlorine, and methoxy groups.

- Introduction of Boronic Acid Group : Achieved through palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source.

- Purification : Techniques such as column chromatography are employed to ensure high purity of the final product .

常见问题

Q. What are the key functional groups in (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid, and how do they influence reactivity?

The compound contains three critical functional groups:

- tert-Butoxycarbonyl (Boc) group : Protects the indole nitrogen during synthesis to prevent undesired side reactions .

- Boronic acid (-B(OH)₂) : Enables Suzuki-Miyaura cross-coupling for carbon-carbon bond formation, essential for constructing biaryl or heteroaryl structures .

- Chloro and methoxy substituents : Electron-withdrawing (Cl) and electron-donating (OCH₃) groups modulate electronic effects, influencing regioselectivity in reactions .

Q. What purification methods are recommended for isolating this compound after synthesis?

Q. How does the Boc protection impact the stability of the indole core during reactions?

The Boc group stabilizes the indole nitrogen against oxidation and electrophilic attack, enabling selective functionalization at the 2-position. However, it is acid-labile, requiring careful pH control (e.g., avoiding trifluoroacetic acid unless intentional deprotection is needed) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this boronic acid?

Key parameters include:

- Catalyst-ligand systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands like SPhos enhance coupling efficiency with electron-deficient aryl halides .

- Solvent selection : Dioxane/water mixtures (4:1) at 80–100°C balance solubility and reactivity.

- Base choice : K₂CO₃ or Cs₂CO₃ minimizes boronic acid protodeboronation .

- Monitoring : Use TLC or LC-MS to track reaction progress and detect side products like homocoupling .

Q. What are the stability considerations for this compound under varying storage conditions?

- Short-term stability : Store at 2–8°C in anhydrous DMSO or THF to prevent hydrolysis of the boronic acid .

- Long-term stability : Lyophilized powders in inert atmospheres (argon) at -20°C retain integrity for >6 months .

- Incompatibilities : Degrades in presence of strong acids/bases (e.g., HCl, NaOH) or oxidizing agents (e.g., H₂O₂) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Dynamic effects : Rotameric equilibria in Boc-protected indoles can cause splitting in ¹H NMR; use variable-temperature NMR to confirm .

- Boronic acid self-condensation : Trace B(OH)₃ byproducts may overlap signals; employ gradient HPLC-MS for unambiguous identification .

Q. What strategies mitigate low yields in multistep syntheses using this boronic acid?

- Intermediate characterization : Validate each step via HRMS and ¹³C NMR to isolate bottlenecks (e.g., incomplete Boc deprotection) .

- Protecting group compatibility : Use orthogonal protection (e.g., Fmoc for amines) to avoid interference with boronic acid reactivity .

Methodological Considerations

Q. How to assess the compound’s reactivity with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka, kd) for boronic acid-diol interactions .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .

- Molecular docking : Predict binding poses using software like AutoDock Vina, guided by X-ray crystallography data of analogous compounds .

Q. What analytical techniques are critical for validating synthetic intermediates?

- ¹¹B NMR : Confirms boronic acid integrity (δ ~30 ppm for free -B(OH)₂) .

- High-resolution mass spectrometry (HRMS) : Detects isotopic patterns unique to boron-containing compounds .

- FT-IR : Identifies Boc C=O stretches (~1680–1720 cm⁻¹) and boronic acid B-O vibrations (~1340 cm⁻¹) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。